2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
CAS No.: 944899-71-2
Cat. No.: VC3314246
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944899-71-2 |
|---|---|
| Molecular Formula | C10H8ClN3 |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 2-(chloromethyl)-4-pyridin-3-ylpyrimidine |
| Standard InChI | InChI=1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2 |
| Standard InChI Key | IMKLIVSZJRMXCR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NC(=NC=C2)CCl |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=NC=C2)CCl |
Introduction
Chemical Structure and Identity
Molecular Description and Composition
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with two key substituents: a chloromethyl group at the 2-position and a pyridin-3-yl group at the 4-position. The structure combines electron-deficient heterocyclic rings that contribute to its chemical properties and reactivity .
The compound's structure can be compared to the related compound 2-chloro-4-(pyridin-3-yl)pyrimidine, which has been more extensively documented. The key difference is the presence of a methylene (CH₂) spacer between the pyrimidine ring and the chlorine atom in 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine, which significantly alters its chemical reactivity profile .
The presence of nitrogen atoms in both the pyrimidine and pyridine rings makes this compound likely to act as a hydrogen bond acceptor, potentially influencing its interactions with biological systems and other molecules .
Synthetic Methodologies
Chloromethylation of 4-(pyridin-3-yl)pyrimidine
This approach would involve direct chloromethylation of a 4-(pyridin-3-yl)pyrimidine precursor. The synthesis pathway would likely follow a procedure similar to that used for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, which involves treatment with chloromethylating agents under controlled conditions.
Proposed Reaction Scheme:
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Starting with 4-(pyridin-3-yl)pyrimidine
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Treatment with chloromethyl methyl ether (MOMCl) in the presence of a base
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Reaction under inert atmosphere to prevent unwanted side reactions
Sequential Functional Group Transformations
An alternative approach could adapt the methodology described for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which involves a series of transformations including methylation, ammonification, chlorination, and oxidation steps .
Optimization for Scale-Up
For industrial-scale production, several considerations would be important:
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Use of more efficient chloromethylating agents or catalysts to enhance reaction rates
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Implementation of continuous flow reactors to ensure consistent production quality and scalability
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Optimization of reaction conditions to improve yield and reduce formation of byproducts
Table 2: Key Considerations for Synthetic Scale-Up
| Parameter | Significance | Optimization Strategy |
|---|---|---|
| Reaction Temperature | Influences reaction rate and selectivity | Careful temperature control, possibly with cooling systems |
| Solvent Selection | Affects solubility and reaction kinetics | Screening of environmentally friendly alternatives |
| Catalyst Loading | Determines efficiency and cost | Optimization to minimize catalyst amount while maintaining yield |
| Purification Method | Impacts final product quality | Development of efficient crystallization or chromatographic methods |
Chemical Reactivity
Reactive Centers
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine contains several reactive centers that determine its chemical behavior:
Chloromethyl Group Reactivity
The chloromethyl group at the 2-position represents a primary reactive site, prone to nucleophilic substitution reactions. Similar to what has been observed with related compounds, this functional group can undergo various chemical transformations:
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Nucleophilic substitution with amines to form aminomethyl derivatives
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Reaction with alcohols or phenols to form ethers
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Substitution with thiols to form thioether linkages
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Interaction with carboxylates to form esters
Heterocyclic Ring Systems
The pyrimidine and pyridine rings possess nitrogen atoms that can:
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Act as hydrogen bond acceptors
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Serve as coordination sites for metals
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Participate in acid-base chemistry
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Undergo electrophilic aromatic substitution under forcing conditions
Reaction Scope
The compound can potentially undergo a wide range of reactions, making it a versatile building block for synthesis. Table 3 summarizes the predicted reactivity patterns.
Table 3: Predicted Reactivity Patterns of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
| Reaction Type | Reactive Site | Expected Products | Potential Applications |
|---|---|---|---|
| Nucleophilic Substitution | Chloromethyl group | Substituted methyl derivatives | Synthesis of functionalized pyrimidines |
| Metal Coordination | Pyridine/Pyrimidine N atoms | Metal complexes | Catalysis, materials science |
| Electrophilic Aromatic Substitution | Aromatic rings | Ring-substituted derivatives | Modification of electronic properties |
| Reduction | C=N bonds in heterocycles | Partially or fully reduced heterocycles | Modulation of conformational properties |
Structural Comparison with Analogous Compounds
Related Pyrimidine Derivatives
Understanding the relationship between 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine and structurally similar compounds provides valuable insights into its properties and potential applications.
Comparison with 2-Chloro-4-(pyridin-3-yl)pyrimidine
2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS: 483324-01-2) is a closely related compound that differs only in the absence of the methylene group between the pyrimidine ring and the chlorine atom . Key differences include:
Comparison with 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS: 944906-18-7) differs in the position of the nitrogen atom in the pyridine ring (4-position versus 3-position). This positional change affects:
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Electronic distribution within the molecule
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Hydrogen bonding patterns
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Coordination geometry when interacting with metals or proteins
Table 4: Comparative Analysis of Related Pyrimidine Derivatives
| Compound | Key Structural Feature | Expected Property Differences | Potential Application Differences |
|---|---|---|---|
| 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | CH₂Cl at 2-position, pyridin-3-yl at 4-position | Enhanced reactivity at chloromethyl position; meta-substitution pattern on pyridine | Versatile building block for diverse substitution patterns |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Direct Cl at 2-position | Lower reactivity toward nucleophiles; more rigid structure | More stable under harsh conditions; different binding profile |
| 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | Pyridin-4-yl substitution | Different electronic distribution; para-substitution pattern | Different coordination geometry; altered hydrogen bonding network |
Current Research Status and Future Perspectives
Research Gaps
Based on the available search results, several research gaps regarding 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can be identified:
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Limited published synthetic routes specifically for this compound
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Absence of comprehensive characterization data
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Insufficient exploration of its biological activities
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Lack of studies on its potential applications in materials science
Future Research Directions
Future research on 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine could focus on:
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Development of efficient, scalable synthetic methodologies
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Comprehensive physical and chemical characterization
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Exploration of its potential as a building block for pharmaceutical compounds
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Investigation of its coordination chemistry with various metals
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Application in the synthesis of novel pyrido[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity
Table 5: Potential Research Areas for 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
| Research Area | Key Questions | Potential Significance |
|---|---|---|
| Synthetic Methodology | What are the most efficient routes to synthesize this compound? | Enable access to larger quantities for further research |
| Biological Activity | Does the compound or its derivatives exhibit therapeutic potential? | Identification of novel bioactive compounds |
| Materials Applications | Can the compound form interesting coordination complexes? | Development of new catalysts or functional materials |
| Structure-Property Relationships | How do structural modifications affect the compound's properties? | Understanding fundamental structure-property relationships |
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